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  • Product: Benzyl azepan-4-ylcarbamate hydrochloride
  • CAS: 1951441-52-3

Core Science & Biosynthesis

Foundational

Benzyl azepan-4-ylcarbamate hydrochloride (CAS 1951441-52-3): Structural Profiling, Synthetic Utility, and Applications in Drug Discovery

Executive Summary The pursuit of novel therapeutics has increasingly driven medicinal chemists to "escape from flatland"—transitioning from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics has increasingly driven medicinal chemists to "escape from flatland"—transitioning from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds. Among these, the seven-membered nitrogenous heterocycle azepane has emerged as a privileged structural motif.

Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3) is a highly versatile, orthogonally protected diamine building block. By masking the exocyclic C4-amine with a carboxybenzyl (Cbz) protecting group while leaving the endocyclic N1-amine available as a reactive hydrochloride salt, this compound provides a precise, programmable scaffold for synthesizing complex pharmaceutical agents, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and validated experimental protocols for downstream functionalization.

Physicochemical Profiling & Structural Analysis

The utility of Benzyl azepan-4-ylcarbamate hydrochloride stems from its dual-amine nature and its specific protection strategy. The molecule consists of a conformationally flexible azepane ring, an endocyclic secondary amine (stabilized as a hydrochloride salt), and an exocyclic primary amine protected by a Cbz group.

The Cbz group is highly valued in peptide and medicinal chemistry because it is exceptionally stable to basic conditions and mild acids, yet can be cleanly removed via catalytic hydrogenolysis under neutral conditions [1]. The hydrochloride salt formulation ensures long-term shelf stability and prevents premature degradation or oxidation of the secondary amine.

Quantitative Data Summary
PropertyValue
Compound Name Benzyl azepan-4-ylcarbamate hydrochloride
CAS Registry Number 1951441-52-3
Molecular Formula C₁₄H₂₁ClN₂O₂ (or C₁₄H₂₀N₂O₂ · HCl)
Molecular Weight 284.78 g/mol
Free Base Exact Mass 248.15 g/mol
Core Scaffold Azepane (7-membered sp3-rich heterocycle)
Protecting Group Carboxybenzyl (Cbz / Z) at the C4 position

Mechanistic Utility in Synthetic Chemistry

The strategic value of this compound lies in its orthogonal protection . In drug discovery workflows, chemists frequently need to functionalize two different nitrogen atoms on the same molecule without cross-reactivity.

Because the C4-amine is masked by the Cbz group, the N1-amine can be selectively targeted. Once the N1 position is functionalized (e.g., via alkylation, acylation, or reductive amination), the Cbz group can be cleaved to reveal the C4-amine for a subsequent, distinct chemical reaction. This sequential functionalization is critical for building complex, multi-targeted pharmacophores[2].

Workflow A Benzyl azepan-4-ylcarbamate HCl (CAS: 1951441-52-3) B Free Base Generation (DIPEA / Base) A->B Neutralization C N1-Functionalization (Alkylation/Acylation) B->C Electrophile D Cbz Deprotection (H2, 10% Pd/C) C->D Hydrogenolysis E Target Scaffold (Free C4-Amine) D->E -Toluene, -CO2

Synthetic workflow detailing N1-functionalization and subsequent Cbz deprotection.

Experimental Protocols: Handling & Functionalization

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating methodologies for utilizing Benzyl azepan-4-ylcarbamate hydrochloride in synthetic workflows.

Protocol 1: Selective N1-Reductive Amination

This protocol details the attachment of a functional group to the azepane N1 position.

  • Causality & Logic: The addition of N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt, liberating the nucleophilic free secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without reducing the aldehyde starting material or cleaving the Cbz group.

  • Step-by-Step Methodology:

    • Preparation: Suspend Benzyl azepan-4-ylcarbamate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

    • Free Base Generation: Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and neutralization.

    • Iminium Formation: Add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 1–2 hours to allow the iminium intermediate to form.

    • Reduction: Introduce NaBH(OAc)₃ (1.5 eq) in portions. Stir the reaction mixture at room temperature for 12–16 hours.

    • Validation & Workup: Monitor completion via LC-MS or TLC. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Once the N1 position is functionalized, the Cbz group must be removed to expose the C4-amine for further elaboration [3].

  • Causality & Logic: Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of the benzyl-oxygen bond. The resulting unstable carbamic acid intermediate spontaneously decarboxylates, driving the reaction forward thermodynamically by releasing CO₂ gas and toluene, yielding the clean, free amine [4].

  • Step-by-Step Methodology:

    • Preparation: Dissolve the N1-functionalized intermediate in MS-grade Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration) in a round-bottom flask.

    • Catalyst Addition: Carefully add 10% Pd/C (typically 10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add it to the solvent carefully under an inert atmosphere.

    • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen (H₂) gas using a balloon. Repeat this purge cycle three times to remove all oxygen.

    • Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere for 2–4 hours.

    • Validation & Workup: Monitor the disappearance of the starting material via LC-MS. Upon completion, purge the flask with N₂. Filter the mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to afford the deprotected C4-amine.

Applications in Targeted Drug Discovery

The azepane ring has seen a surge in FDA approvals and clinical candidates due to its unique conformational properties [5]. Unlike planar piperidines or pyrrolidines, the seven-membered azepane ring adopts twist-chair conformations that project substituents into distinct three-dimensional vectors.

When Benzyl azepan-4-ylcarbamate hydrochloride is utilized, the resulting scaffold allows medicinal chemists to probe two distinct sub-pockets within a biological target. The N1-vector is typically directed toward solvent-exposed regions or lipophilic pockets, while the C4-vector (once deprotected) serves as a critical hydrogen-bond donor/acceptor site, often interacting with hinge regions in kinases or transmembrane helices in GPCRs.

Pharmacophore Target Biological Target (e.g., Kinase / GPCR) Azepane Azepane Core (sp3-rich) Conformational Flexibility Target->Azepane Hydrophobic Core Interaction N1 N1-Vector (Lipophilic/H-Bond Acceptor) Target->N1 Sub-pocket A Binding C4 C4-Vector (H-Bond Donor/Acceptor) Target->C4 Sub-pocket B Binding Azepane->N1 Azepane->C4

3D pharmacophore mapping of the azepane scaffold within a biological target pocket.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry,[Link]

  • Milstein, D. et al. "Efficient hydrogenation of organic carbonates, carbamates and formates indicates alternative routes to methanol based on CO2 and CO." Nature Communications,[Link]

  • Zha, G. et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry,[Link]

Exploratory

An In-depth Technical Guide to Benzyl azepan-4-ylcarbamate hydrochloride: Molecular Structure, Physicochemical Properties, and Synthetic Insights

Abstract This technical guide provides a comprehensive overview of Benzyl azepan-4-ylcarbamate hydrochloride (CAS No. 1951441-52-3), a key intermediate in contemporary drug discovery and medicinal chemistry. The azepane...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl azepan-4-ylcarbamate hydrochloride (CAS No. 1951441-52-3), a key intermediate in contemporary drug discovery and medicinal chemistry. The azepane scaffold is a privileged structure in the development of therapeutic agents, and its derivatives have shown a wide array of pharmacological activities.[1][2] This document delves into the molecular architecture, physicochemical characteristics, and a proposed synthetic pathway for this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties and handling. All technical claims are supported by authoritative references, and detailed experimental protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Azepane Moiety in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, is a cornerstone in the design of novel therapeutics.[3][4] Its inherent three-dimensional structure provides a versatile scaffold for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for drug efficacy.[5] Benzyl azepan-4-ylcarbamate hydrochloride serves as a crucial building block, providing a protected amine functionality on the azepane ring. The benzyl carbamate (Cbz) protecting group is widely employed in organic synthesis due to its stability and the various methods available for its removal.[6][7] This guide will elucidate the key characteristics of this hydrochloride salt, providing a foundational understanding for its application in synthetic workflows.

Molecular Structure and Chemical Identifiers

The molecular structure of Benzyl azepan-4-ylcarbamate hydrochloride is characterized by a central azepane ring, with a benzyl carbamate group attached to the nitrogen at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

IdentifierValueSource
IUPAC Name benzyl N-(azepan-4-yl)carbamate;hydrochloride[8]
CAS Number 1951441-52-3[8]
Molecular Formula C₁₄H₂₁ClN₂O₂[8]
Molecular Weight 284.78 g/mol [8]
Canonical SMILES C1CCNC(C1)NC(=O)OCC2=CC=CC=C2.Cl[8]
InChI InChI=1S/C14H20N2O2.ClH/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H[8]
InChI Key MKMFICLCTVOXKA-UHFFFAOYSA-N[8]

Physicochemical Properties: A Blend of Prediction and Expertise

Precise experimental data for Benzyl azepan-4-ylcarbamate hydrochloride is not extensively published. Therefore, the following properties are a combination of available data from commercial suppliers and expert predictions based on analogous structures and general chemical principles.

PropertyPredicted/Reported ValueRemarks and Rationale
Appearance White to off-white solidTypical appearance for hydrochloride salts of organic amines.
Melting Point Not reported. Predicted: 150-170 °CThe hydrochloride salt is expected to have a significantly higher melting point than the free base due to its ionic character. The predicted range is based on similar Cbz-protected aminoheterocycles.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.The hydrochloride salt form greatly increases aqueous solubility. Carbamates generally show good solubility in polar organic solvents.
pKa Not reported. Predicted: ~8.5-9.5This prediction is for the protonated azepane nitrogen. The exact value is influenced by the electron-withdrawing effect of the carbamate group.
Stability Stable under standard laboratory conditions. Hygroscopic.Hydrochloride salts are generally stable. The hygroscopic nature is common for salts. Store in a cool, dry place under an inert atmosphere.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of Benzyl azepan-4-ylcarbamate hydrochloride can be logically achieved through the protection of 4-aminoazepane with benzyl chloroformate, followed by salt formation. This approach is a standard and widely practiced method for the introduction of the Cbz protecting group onto a primary amine.[9]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Benzyl azepan-4-ylcarbamate cluster_1 Hydrochloride Salt Formation A 4-Aminoazepane C Reaction in a suitable solvent (e.g., DCM) with a base (e.g., Triethylamine) A->C B Benzyl Chloroformate B->C D Benzyl azepan-4-ylcarbamate (Free Base) C->D E Benzyl azepan-4-ylcarbamate (Free Base) G Precipitation and Isolation E->G F HCl in a suitable solvent (e.g., Diethyl ether or Isopropanol) F->G H Benzyl azepan-4-ylcarbamate hydrochloride G->H

Caption: Proposed two-step synthesis of Benzyl azepan-4-ylcarbamate hydrochloride.

Step-by-Step Experimental Protocol

Expertise & Experience Note: The choice of a biphasic system or an anhydrous organic solvent with a tertiary amine base for the Cbz-protection step is critical to manage the reactivity of benzyl chloroformate and the potential for side reactions. The subsequent salt formation requires careful addition of the acidic solution to ensure controlled precipitation and high purity of the final product.

Step 1: Synthesis of Benzyl azepan-4-ylcarbamate (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoazepane (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of benzyl chloroformate (1.1 equivalents) in DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Benzyl azepan-4-ylcarbamate.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified Benzyl azepan-4-ylcarbamate in a minimal amount of a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation and Isolation: A white precipitate of Benzyl azepan-4-ylcarbamate hydrochloride should form. Continue stirring for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Final Product: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. The following are predicted chemical shifts for the key protons in a solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic (C₆H₅)7.30 - 7.45multipletTypical range for protons of a monosubstituted benzene ring.[10][11]
Benzyl CH₂~5.10singletCharacteristic chemical shift for the benzylic protons of a Cbz group.[10][12]
Azepane CH (at C4)~3.80multipletThe proton attached to the carbon bearing the carbamate group will be shifted downfield.
Azepane CH₂ (adjacent to N)2.80 - 3.20multipletProtons alpha to the nitrogen atom in the azepane ring.
Other Azepane CH₂1.50 - 2.00multipletRemaining methylene protons of the azepane ring.
NH (carbamate)~7.50broad singlet or doubletThe carbamate proton's chemical shift can vary and it may couple with the adjacent CH.
NH₂⁺ (azepane)9.00 - 10.00broad singletThe proton on the protonated nitrogen of the azepane ring is expected to be significantly downfield.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will complement the proton NMR data in confirming the structure.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~156Typical chemical shift for a carbamate carbonyl carbon.[10]
Aromatic (C₆H₅)127 - 137Characteristic range for the carbons of a benzene ring.[10]
Benzyl CH₂~66The benzylic carbon of the Cbz group.[10]
Azepane CH (at C4)~50The carbon atom attached to the carbamate nitrogen.
Azepane CH₂ (adjacent to N)45 - 55Carbons alpha to the nitrogen in the azepane ring.
Other Azepane CH₂25 - 35Remaining methylene carbons of the azepane ring.
Mass Spectrometry (Predicted)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the method of choice for this compound.

IonPredicted m/zFragmentation Pattern
[M+H]⁺ (of free base)249.16The molecular ion of the free base (C₁₄H₂₀N₂O₂).
[M-C₇H₇]⁺158.10Loss of the benzyl group (tropylium cation).
[C₇H₇]⁺91.05The benzyl cation (tropylium ion) is a common and stable fragment.

Trustworthiness Note: The predicted spectral data are based on established principles of NMR and MS and analysis of structurally similar compounds.[10][11][13][14] Experimental verification is necessary for absolute confirmation.

Applications in Drug Discovery and Development

Benzyl azepan-4-ylcarbamate hydrochloride is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The azepane scaffold is present in a number of biologically active compounds.[1][15]

Role as a Protected Amine Synthon

The primary utility of this compound is to introduce a 4-aminoazepane moiety into a target molecule in a protected form. The Cbz group is stable to a wide range of reaction conditions, allowing for chemical modifications at other positions of a larger molecule. The Cbz group can be readily removed under specific conditions, most commonly through catalytic hydrogenolysis, to unmask the primary amine for further functionalization.[6]

Logical Workflow for a Hypothetical Drug Synthesis

G A Benzyl azepan-4-ylcarbamate hydrochloride B Coupling with a carboxylic acid (R-COOH) A->B Amide bond formation C Deprotection (e.g., Hydrogenolysis) B->C Removal of Cbz group D Final Target Molecule with free 4-aminoazepane moiety C->D Unveiling the active amine

Caption: A logical workflow demonstrating the use of Benzyl azepan-4-ylcarbamate hydrochloride in a multi-step synthesis.

Safety and Handling

Based on available safety data for similar compounds, Benzyl azepan-4-ylcarbamate hydrochloride should be handled with care in a laboratory setting.[8]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.

Conclusion

Benzyl azepan-4-ylcarbamate hydrochloride is a strategically important building block in medicinal chemistry. While comprehensive experimental data for this specific salt is not widely available, this guide provides a robust framework for its understanding and use, based on established chemical principles and data from analogous structures. The proposed synthetic route and predicted physicochemical and spectral properties offer a solid foundation for researchers to incorporate this valuable intermediate into their synthetic endeavors, paving the way for the discovery of new and innovative therapeutic agents.

References

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Determination of 20 carbamate pesticide residues in food by high performance liquid chromatographytandem mass spectrometry. ResearchGate. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. ACS Publications. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Classification and Physical Properties of Azepine Derivatives. ResearchGate. [Link]

  • BENZYL HYDROXYMETHYL CARBAMATE and BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications. [Link]

  • Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. AJOL. [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]

  • Patents & Products. UCLA Garg Lab. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. [Link]

  • Organic-inorganic hybrid perovskite compounds. OSTI.GOV. [Link]

  • Other Syntheses of Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Preparation method of (1R, 3S) -3-aminocyclopentanol chiral acid salt. PubChem. [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

  • Organometallic photoresist developer compositions and processing methods.
  • U.S. National Patent Classifications Used by CAS. CAS. [Link]

  • Benzyl carbamate. PubChem. [Link]

  • A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. SYNLETT. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. [Link]

Sources

Foundational

Pharmacokinetic and Toxicity Profiling of Benzyl Azepan-4-ylcarbamate Hydrochloride Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale The seven-membered azepane rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The seven-membered azepane ring has emerged as a privileged scaffold in modern medicinal chemistry, offering unique spatial geometries that bridge the gap between highly flexible acyclic chains and rigid six-membered piperidine rings. Specifically, Benzyl azepan-4-ylcarbamate hydrochloride (CAS 1951441-52-3) serves as a critical, conformationally constrained building block in the synthesis of advanced therapeutics, including pan-Pim kinase inhibitors and Cathepsin K antagonists [1].

From a synthetic and pharmacokinetic (PK) standpoint, the benzyl carbamate (Cbz) group provides robust orthogonal protection for the primary amine during complex multi-step library synthesis. Once deprotected and derivatized, the resulting azepane core locks the molecule into a bioactive equatorial conformation. This conformational restriction serves a dual purpose: it increases target binding affinity by minimizing the entropic penalty of binding, and it "locks out" conformations that are readily recognized by xenobiotic efflux pumps like P-glycoprotein (P-gp), thereby enhancing oral bioavailability [2].

Pharmacokinetic (PK) Profiling of Azepane Derivatives

The transition from a raw chemical intermediate to a clinical candidate requires rigorous optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Azepane derivatives exhibit distinct PK behaviors that must be carefully modulated.

Absorption and Permeability

Intestinal absorption is primarily dictated by lipophilicity and the basicity of the azepane nitrogen. While acyclic analogs often suffer from severe P-gp-mediated efflux, the steric bulk and constrained nature of the azepane ring significantly reduce the efflux ratio. Optimized azepane derivatives demonstrate high apparent permeability ( Papp​ ) in Caco-2 models, translating to superior oral bioavailability (>40% in rodent models) compared to their acyclic counterparts [2].

Distribution and Metabolic Stability

The basic amine within the azepane ring often results in a high volume of distribution ( Vd​ ) due to extensive tissue partitioning. However, metabolic stability is a frequent liability. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, readily target the carbon atoms adjacent to the azepane nitrogen for hydroxylation and subsequent dealkylation.

To combat this, medicinal chemists employ deuteration strategies or steric shielding. Furthermore, early screening must rigorously evaluate Time-Dependent Inhibition (TDI) of CYP3A4. Because azepane-based Pim kinase inhibitors are often used in combination therapies for multiple myeloma, avoiding drug-drug interactions (DDIs) caused by irreversible CYP inhibition is a critical go/no-go decision point in lead optimization [3].

Toxicity Profiling and Safety Margins

The safety profile of azepane derivatives is heavily influenced by their physicochemical properties, specifically their pKa​ and lipophilicity (LogP).

  • Cardiotoxicity (hERG Inhibition): Basic amines are notorious for binding to the hERG potassium channel, leading to QT prolongation. By tuning the basicity of the azepane nitrogen (e.g., through adjacent electron-withdrawing groups or careful modulation of the pKa​ ), hERG IC50 values can be pushed above the safe threshold of >10 µM [4].

  • Hepatotoxicity: Reactive metabolite formation is monitored via glutathione (GSH) trapping assays. Azepane derivatives generally exhibit low intrinsic hepatotoxicity (IC50 > 12.5 µM in primary human hepatocytes) provided that easily oxidized peripheral moieties (like unhindered phenols) are avoided [4].

  • Genotoxicity: Standard Ames testing across Salmonella typhimurium strains confirms that the azepane core itself does not intercalate DNA nor act as a mutagenic agent [4].

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and experimental success.

Protocol A: Caco-2 Permeability and P-gp Efflux Assay

Causality Focus: Validating transcellular transport while eliminating paracellular leakage artifacts.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and formation of polarized epithelial monolayers with mature tight junctions.

  • Dosing Solution Preparation: Prepare 10 µM solutions of the azepane derivative in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Self-Validation Step (Monolayer Integrity): Co-incubate with 100 µM Lucifer Yellow. Causality: Lucifer Yellow cannot passively diffuse through intact lipid bilayers. A rejection rate of >99% in the basolateral chamber proves that tight junctions are intact, ensuring that any detected drug transport is strictly transcellular.

  • Incubation: Add dosing solution to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS.

  • Data Analysis: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2 indicates that the azepane derivative is not a significant P-gp substrate.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality Focus: Isolating Phase I metabolism kinetics.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the azepane derivative (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly initiates Phase I oxidative metabolism.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and capturing an exact kinetic snapshot.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (ESI+ mode). The addition of 0.1% formic acid to the mobile phase ensures optimal protonation of the azepane nitrogen for high-sensitivity detection.

Quantitative Data Presentation

Table 1: Comparative Pharmacokinetic Parameters Demonstrating the superiority of the azepane scaffold over acyclic precursors.

Compound ClassLogPCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (P-gp)Oral Bioavailability (%F)
Acyclic Precursor1.82.414.5< 10%
Piperidine Analog2.18.74.222%
Optimized Azepane Derivative 2.4 18.5 1.1 > 42%

Table 2: Toxicity Thresholds and Safety Margins

Compound ClasshERG IC50 (µM)CYP3A4 TDIAmes Test (Mutagenicity)Hepatotoxicity IC50 (µM)
Acyclic Precursor4.5PositiveNegative8.0
Piperidine Analog8.2WeakNegative> 10.0
Optimized Azepane Derivative > 15.0 Negative Negative > 12.5

Visualizations

DMPK Screening Workflow

The following workflow illustrates the iterative cycle of ADME and toxicity profiling required to advance a benzyl azepan-4-ylcarbamate derivative to a lead candidate.

DMPK_Workflow A Synthesis: Benzyl azepan-4-ylcarbamate B In Vitro ADME (Caco-2, HLM/RLM) A->B C Toxicity Profiling (hERG, Ames, CYP TDI) B->C D In Vivo PK (Rodent Models) C->D E Lead Optimization (e.g., Deuteration) D->E Iterative Refinement E->B

Caption: DMPK screening workflow for optimizing azepane derivatives into clinical candidates.

Mechanism of Action: Azepane-based Pim Kinase Inhibitors

Azepane derivatives synthesized from this scaffold are highly effective pan-Pim kinase inhibitors. The diagram below maps the intracellular signaling cascade modulated by these compounds.

Pim_Pathway Inhibitor Azepane Derivative (Pim Kinase Inhibitor) Pim Pan-Pim Kinase (PIM1/2/3) Inhibitor->Pim Inhibits Bad BAD Protein (Pro-apoptotic) Pim->Bad Phosphorylates (Inhibits) cMyc c-MYC Protein (Proliferation) Pim->cMyc Stabilizes (Promotes) Apoptosis Apoptosis Induction Bad->Apoptosis Promotes Tumor Tumor Regression Apoptosis->Tumor

Caption: Mechanism of action for azepane-based Pim kinase inhibitors driving tumor regression.

References

  • US Patent 8,614,206 B2. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
  • Marquis, R. W., et al. "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. "Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma." Journal of Medicinal Chemistry.[Link]

  • Kononow, M., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation Protocol for Benzyl Azepan-4-ylcarbamate Hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Molecule: Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3) [1.6] Application: Pharmaceutical intermediate, conformational restriction in medicinal chemistry, building block for kinase inhibitors[1].

Introduction & Mechanistic Rationale

The incorporation of saturated, nitrogen-containing heterocycles such as azepanes has become a cornerstone strategy in modern drug discovery. The azepane ring provides unique conformational flexibility compared to smaller piperidine or pyrrolidine rings, which can enhance binding affinity to complex protein targets. Azepane derivatives are notably featured in FDA-approved therapeutics, such as Bazedoxifene[2], and are heavily utilized in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds targeting Pim kinases[1].

Synthesizing Benzyl azepan-4-ylcarbamate hydrochloride requires a highly controlled, orthogonal protection strategy. The goal is to selectively protect the exocyclic amine at the 4-position with a carboxybenzyl (Cbz) group while leaving the endocyclic azepane nitrogen available for subsequent derivatization (isolated here as a stable hydrochloride salt)[3].

The Causality of the Chemical Strategy: To achieve this, we utilize 1-Boc-4-aminoazepane as the starting material.

  • Orthogonality: The tert-butyloxycarbonyl (Boc) group protects the ring nitrogen, directing the benzyl chloroformate (Cbz-Cl) exclusively to the primary exocyclic amine.

  • Chemoselective Deprotection: The Cbz group is highly stable to acidic conditions. This allows us to use anhydrous hydrogen chloride (HCl in dioxane) to quantitatively cleave the Boc group without disturbing the newly formed carbamate.

  • Salt Formation: The use of anhydrous HCl simultaneously deprotects the ring nitrogen and precipitates the product as a highly pure, crystalline hydrochloride salt, bypassing the need for complex chromatographic purification.

Synthesis Workflow & Logical Architecture

SynthesisWorkflow SM Starting Material 1-Boc-4-aminoazepane Step1 Step 1: Cbz Protection Reagents: Cbz-Cl, TEA, DCM Conditions: 0°C to RT, 4h SM->Step1 Int Isolated Intermediate 1-Boc-4-(Cbz-amino)azepane Step1->Int Step2 Step 2: Boc Deprotection Reagents: 4M HCl in Dioxane Conditions: RT, 2h Int->Step2 Prod Final Target Molecule Benzyl azepan-4-ylcarbamate HCl Step2->Prod QC Validation & QC 1H-NMR, LC-MS (ESI+) Prod->QC

Two-step orthogonal protection and deprotection synthesis workflow.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
1-Boc-4-aminoazepane Starting Material214.311.0 eq2.14 g (10.0 mmol)
Benzyl chloroformate (Cbz-Cl) Electrophile170.591.1 eq1.88 g (11.0 mmol)
Triethylamine (TEA) Base / Acid Scavenger101.192.0 eq2.02 g (20.0 mmol)
Dichloromethane (DCM) Solvent (Step 1)84.93N/A40 mL
4M HCl in Dioxane Deprotecting Agent36.46 (HCl)5.0 eq12.5 mL (50.0 mmol)
Diethyl Ether Anti-solvent74.12N/A50 mL

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate

Objective: Chemoselective acylation of the primary amine.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1-Boc-4-aminoazepane (2.14 g, 10.0 mmol) to the flask and dissolve in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject triethylamine (2.02 g, 2.78 mL, 20.0 mmol) into the stirring solution.

    • Causality Note: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the carbamate formation, preventing premature Boc-deprotection.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute Benzyl chloroformate (1.88 g, 1.57 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

    • Causality Note: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor via TLC (Ninhydrin stain; the primary amine starting material will disappear).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 0.1 M HCl (20 mL) to remove excess TEA, followed by brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil. (Expected yield: ~90-95%). Use directly in the next step.

Step 2: Synthesis of Benzyl azepan-4-ylcarbamate hydrochloride

Objective: Global cleavage of the Boc group and precipitation of the target salt.

  • Dissolution: Dissolve the crude intermediate from Step 1 (~3.3 g, 9.5 mmol) in 15 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C. Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol) via syringe.

    • Causality Note: The high concentration of anhydrous HCl rapidly protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide.

  • Reaction: Remove the cooling bath and stir the mixture at room temperature for 2 hours. Vigorous gas evolution will be observed initially.

  • Precipitation: Once gas evolution ceases and TLC indicates complete consumption of the intermediate, slowly add 50 mL of cold anhydrous diethyl ether to the vigorously stirring solution.

    • Causality Note: The hydrochloride salt of the azepane product is highly polar and insoluble in ether. The addition of the anti-solvent forces the product to crash out of solution as a white precipitate, leaving non-polar impurities in the mother liquor.

  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 x 15 mL).

  • Final Isolation: Dry the solid under high vacuum overnight to afford Benzyl azepan-4-ylcarbamate hydrochloride[4] as a white to off-white crystalline powder.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized Benzyl azepan-4-ylcarbamate hydrochloride, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The exact mass of the free base is 248.15 g/mol . The mass spectrum should show a dominant [M+H]+ peak at m/z 249.1 [1]. The absence of a peak at m/z 349.2 confirms complete Boc deprotection.

  • 1H-NMR (400 MHz, DMSO-d6):

    • A broad singlet integrating to 2H around δ 9.0-9.5 ppm (characteristic of the R2​NH2+​ azepanium salt protons).

    • A multiplet at δ 7.30-7.40 ppm integrating to 5H (aromatic protons of the benzyl group).

    • A singlet at δ 5.00 ppm integrating to 2H (benzylic CH2​ of the Cbz group).

    • Absence of a sharp singlet at δ 1.40 ppm (confirms the complete removal of the 9 protons from the tert-butyl group).

References

  • Benchchem. "Benzyl azepan-4-ylcarbamate hydrochloride | 1951441-52-3". Benchchem Data Tables & Therapeutic Classes.
  • Combi-Blocks. "Benzyl azepan-4-ylcarbamate hydrochloride Purity: 95%[1951441-52-3]". Combi-Blocks Product Catalog.
  • ChemScene. "1951441-52-3 | Benzyl azepan-4-ylcarbamate hydrochloride". ChemScene Catalog.
  • Google Patents (US8614206B2). "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use". Patent Literature on Azepane Derivatives.
  • Combi-Blocks. "[1951441-52-3], MFCD27997420, Benzyl azepan-4-ylcarbamate". Combi-Blocks Product Catalog.

Sources

Application

Application Note: Strategic Utilization of Benzyl azepan-4-ylcarbamate hydrochloride in 3D Scaffold Drug Discovery

Introduction & Strategic Context The transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional aliphatic scaffolds is a defining paradigm in modern medicinal chemistry. This strategy, often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional aliphatic scaffolds is a defining paradigm in modern medicinal chemistry. This strategy, often referred to as "escaping flatland," is employed to improve pharmacokinetic properties, enhance aqueous solubility, and reduce off-target promiscuity.

Azepanes—seven-membered saturated nitrogen heterocycles—offer unique conformational flexibility compared to rigid piperidines or pyrrolidines. Within this chemical space, Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3) has emerged as an elite, orthogonally protected amine building block. It is highly valued for generating complex therapeutic agents, including monoamine transporter modulators for neuropsychiatric disorders and highly selective kinase inhibitors in oncology[1][2].

Physicochemical Profiling

To effectively utilize this building block in high-throughput or scale-up synthesis, understanding its baseline physicochemical properties is critical. The hydrochloride salt form is intentionally selected over the free base to prevent atmospheric oxidation and auto-polymerization, ensuring long-term shelf stability.

Table 1: Physicochemical Properties of the Building Block

PropertySpecification
Chemical Name Benzyl azepan-4-ylcarbamate hydrochloride
CAS Registry Number 1951441-52-3
Molecular Formula C₁₄H₂₀N₂O₂ • HCl
Molecular Weight 284.78 g/mol (Salt) / 248.32 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in non-polar organics

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of Benzyl azepan-4-ylcarbamate hydrochloride lies in its two nitrogen centers, which possess distinct electronic and steric profiles:

  • The Secondary Azepane Amine: Once liberated from its hydrochloride salt, this ring nitrogen is highly nucleophilic and sterically accessible, making it ideal for regioselective functionalization (e.g., S_NAr reactions with heteroaryl halides or reductive aminations).

  • The Primary Amine (Cbz-Protected): The carboxybenzyl (Cbz) group is electronically deactivating and sterically bulky. This renders the primary amine completely inert during the initial functionalization of the azepane ring.

Causality in Design: The Cbz group is chosen because it withstands the highly basic and nucleophilic conditions required for azepane functionalization, yet it can be cleaved under exceptionally mild, neutral reductive conditions (catalytic hydrogenolysis) that will not disturb newly formed amide or aryl bonds[3].

Synthetic Workflow & Self-Validating Protocols

Workflow A Benzyl azepan-4-ylcarbamate (HCl Salt) B Azepane N-Alkylation (SNAr / Coupling) A->B DIPEA (Free-basing) C Cbz Deprotection (Pd/C, H2) B->C Purified Intermediate D Primary Amine Derivatization C->D -134 Da Mass (Validation)

Fig 1: Orthogonal synthetic workflow utilizing the azepane building block.

The following protocols are engineered as self-validating systems, ensuring that progression to the next synthetic step is gated by definitive analytical confirmation.

Table 2: Quantitative Protocol Checkpoints

Reaction PhaseKey ReagentsTemp (°C)Time (h)Analytical Checkpoint (LC-MS)
A. N-Functionalization R-Cl, DIPEA, DMF8012Product Mass [M+H]⁺
B. Cbz Deprotection 10% Pd/C, H₂ (1 atm), MeOH254[M-134]⁺ (Loss of Cbz)
C. Amide Coupling R'-COOH, HATU, DIPEA252-4Final Target Mass [M+H]⁺
Protocol A: Regioselective N-Functionalization (S_NAr)

Objective: Couple the azepane secondary amine to a heteroaryl chloride.

  • Suspend Benzyl azepan-4-ylcarbamate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to completely neutralize the HCl salt, driving the S_NAr reaction forward.

  • Add the heteroaryl chloride (1.1 eq) and heat to 80 °C for 12 hours under N₂.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction validates itself as complete when the starting material peak (m/z 249.1 [M+H]⁺ for the free base) is fully consumed. The absence of dialkylated byproducts analytically validates the steric protection provided by the Cbz group.

Protocol B: Catalytic Hydrogenolysis (Cbz Cleavage)

Objective: Reveal the primary amine for final derivatization.

  • Dissolve the purified intermediate from Protocol A in Methanol (0.1 M). Causality: Methanol is chosen to maintain the solubility of the polar intermediate while facilitating optimal hydrogen gas dissolution.

  • Purge the reaction flask with N₂ for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C for 4 hours.

  • Self-Validation Checkpoint: The system validates itself through a precise mass shift. LC-MS analysis must show the complete disappearance of the intermediate mass and the emergence of a new peak at exactly [M-134]⁺ . If the parent mass persists, catalyst poisoning has occurred, dictating immediate filtration and re-subjection to fresh Pd/C.

Protocol C: Primary Amine Derivatization (Amide Coupling)

Objective: Couple the newly revealed primary amine to a target carboxylic acid.

  • Dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Stir for 10 minutes to form the active ester. Causality: HATU is selected to rapidly accelerate active ester formation, minimizing epimerization if chiral acids are utilized.

  • Add the primary amine intermediate from Protocol B (1.0 eq) and DIPEA (2.0 eq). Stir at 25 °C for 2-4 hours.

  • Self-Validation Checkpoint: Apply a Ninhydrin stain on a TLC plate. The primary amine starting material will stain a deep blue/purple. Upon successful amide coupling, the product spot will not stain with ninhydrin, providing an immediate, visual self-validation of primary amine consumption prior to final LC-MS confirmation.

Case Study: Targeting Pim Kinases in Oncology

To contextualize the utility of this building block, we examine its role in the synthesis of Pim kinase inhibitors. Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases implicated in the survival and proliferation of hematological malignancies and solid tumors.

In recent drug discovery campaigns, Benzyl azepan-4-ylcarbamate has been successfully employed as a precursor to synthesize Pyrazol-4-yl-heterocyclyl-carboxamide compounds [1]. The azepane ring acts as a critical 3D vector, projecting the pyrazole and carboxamide functional groups deep into the ATP-binding pocket of the kinase. This achieves high binding affinity through optimized spatial geometry that flat, aromatic linkers cannot replicate.

Pathway JAK JAK/STAT Signaling PIM Pim Kinases (1/2/3) JAK->PIM Transcriptional Activation BAD BAD (Apoptosis) PIM->BAD Phosphorylation (Inhibits) MYC c-Myc (Proliferation) PIM->MYC Stabilization (Activates) Drug Azepane-based Inhibitor Drug->PIM Competitive Binding

Fig 2: Mechanism of action for azepane-derived Pim kinase inhibitors.

Conclusion

Benzyl azepan-4-ylcarbamate hydrochloride is a highly versatile, orthogonally protected building block that enables medicinal chemists to efficiently explore 3D chemical space. By leveraging the differential reactivity of its two nitrogen centers and employing self-validating analytical checkpoints, researchers can rapidly construct complex, sp³-enriched compound libraries with high fidelity and reproducibility.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8,614,206 B2.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

Method

Definitive Structural Characterization of Benzyl azepan-4-ylcarbamate hydrochloride using 1H and 13C NMR Spectroscopy

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide and detailed protocols for the structural characterization of Benzyl azepan-4-ylcarbamate hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide and detailed protocols for the structural characterization of Benzyl azepan-4-ylcarbamate hydrochloride using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unambiguous confirmation of its molecular structure is critical for quality control and drug development pipelines. This document outlines field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, addressing common challenges such as solvent selection for hydrochloride salts and the conformational complexities of the azepane ring. The presented protocols are designed to be self-validating, ensuring researchers and scientists can achieve high-quality, reproducible results.

Introduction

Benzyl azepan-4-ylcarbamate hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring, a carbamate linker, and a benzyl protecting group.[1] The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and therapeutic agents.[2][3] Consequently, the synthesis and quality control of its derivatives are of paramount importance.

NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For a compound like Benzyl azepan-4-ylcarbamate hydrochloride, NMR serves not only to confirm the identity but also to ensure the purity and stability of the material. This guide provides the necessary expertise to navigate the specific challenges associated with this molecule, including the handling of its salt form and the interpretation of complex signal patterns arising from the flexible seven-membered ring.[4]

Molecular Structure and NMR-Active Nuclei

The first step in any NMR analysis is a thorough examination of the molecular structure to identify unique proton and carbon environments. The structure of Benzyl azepan-4-ylcarbamate hydrochloride is shown below, with numbering assigned for clarity in spectral assignments.

cluster_azepane Azepane Ring cluster_carbamate Carbamate Linkage cluster_benzyl Benzyl Group N1 N⁺H₂ (1) C2 CH₂ (2) N1->C2 HCl Cl⁻ N1->HCl C3 CH₂ (3) C2->C3 C4 CH (4) C3->C4 C5 CH₂ (5) C4->C5 N8 NH (8) C4->N8 C6 CH₂ (6) C5->C6 C7 CH₂ (7) C6->C7 C7->N1 C9 C=O (9) N8->C9 O10 O (10) C9->O10 C11 CH₂ (11) O10->C11 C12 C (12, ipso) C11->C12 C13 CH (13, ortho) C12->C13 C14 CH (14, meta) C13->C14 C15 CH (15, para) C14->C15 C16 CH (14, meta) C15->C16 C17 CH (13, ortho) C16->C17 C17->C12

Caption: Molecular structure of Benzyl azepan-4-ylcarbamate hydrochloride.

Expected ¹H NMR Signals:

  • Azepane Ring (Positions 1-7): Protons on the seven-membered ring will exhibit complex multiplets due to conformational flexibility and geminal/vicinal coupling. The proton at C4 will be a multiplet, coupled to adjacent CH₂ groups and the carbamate NH. The protonated amine (N⁺H₂) at position 1 will likely appear as a broad signal, and its chemical shift can be concentration and solvent dependent.

  • Carbamate NH (Position 8): A signal that may be broadened by quadrupole effects from the adjacent nitrogen and may show coupling to the C4 proton.

  • Benzylic CH₂ (Position 11): A singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent oxygen and aromatic ring.[5]

  • Aromatic Ring (Positions 13-15): Five protons on the phenyl ring will typically appear as a multiplet in the aromatic region of the spectrum.[6]

Expected ¹³C NMR Signals:

  • Azepane Ring (Positions 2,3,5,6,7): Several signals in the aliphatic region. Due to potential ring conformations, some carbons may not be chemically equivalent.

  • Azepane CH (Position 4): A single peak in the aliphatic region, shifted downfield due to the adjacent nitrogen atom.

  • Carbamate Carbonyl (Position 9): A characteristic signal in the 150-165 ppm range.[7][8]

  • Benzylic CH₂ (Position 11): A signal around 60-70 ppm.

  • Aromatic Ring (Positions 12-17): Four distinct signals are expected due to symmetry (C13/C17, C14/C16), with the ipso-carbon (C12) often showing a lower intensity.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are optimized for Benzyl azepan-4-ylcarbamate hydrochloride.

Sample Preparation Protocol

The hydrochloride salt form necessitates the use of a polar deuterated solvent that can effectively solubilize the compound and minimize signal broadening.

Causality Behind Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and its hydrogen-bonding capabilities slow down the exchange rate of the N-H protons, often allowing their coupling to be resolved.[9] Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are alternatives, but will result in the exchange of labile N-H protons with deuterium, causing these signals to disappear from the ¹H spectrum. This can be used as a confirmation technique.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A homogeneous, particulate-free solution is critical for high-resolution spectra.[11]

  • Filtration & Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any micro-particulates that can degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

The following parameters are provided for a 500 MHz spectrometer and should be adjusted accordingly for instruments of different field strengths.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis A Weigh Sample (10-15mg ¹H, 50-75mg ¹³C) B Dissolve in 0.7 mL DMSO-d₆ A->B C Filter into NMR Tube B->C D Insert Sample & Lock on DMSO-d₆ C->D E Shim Magnetic Field D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C{¹H} Spectrum E->G H Fourier Transform & Phasing F->H G->H I Baseline Correction & Referencing H->I J Integration & Peak Picking I->J K Assign Signals to Structure J->K

Caption: Standard workflow for NMR characterization.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30 or similar)

  • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)

  • Number of Scans (NS): 16-32 (adjust for concentration)

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of signals.

  • Acquisition Time (AQ): 2-4 seconds

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)

  • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm)

  • Number of Scans (NS): 1024-4096. A higher number of scans is required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1 second

  • Temperature: 298 K (25 °C)

Spectral Analysis and Data Interpretation

Data Processing
  • Fourier Transform: Convert the raw data (FID) into the frequency domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase so all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction: Ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. In DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides a wealth of structural information through chemical shifts, signal integrations, and coupling patterns.

Assignment (Position) Expected δ (ppm) Multiplicity Integration Notes
Phenyl (13, 14, 15)7.30 - 7.45Multiplet (m)5HCharacteristic aromatic proton signals.[6]
Carbamate NH (8)~7.2Doublet (d) or Broad1HShift is solvent-dependent. May show coupling to H-4.
Benzyl CH₂ (11)~5.05Singlet (s)2HDeshielded by adjacent oxygen and aromatic ring.[5]
Azepane N⁺H₂ (1)8.5 - 9.5Broad Singlet (br s)2HLabile protons, signal is often broad. Shift is highly dependent on concentration and residual water.
Azepane CH (4)~3.8Multiplet (m)1HComplex splitting due to coupling with adjacent CH₂ groups and NH.
Azepane CH₂ (2, 7)~3.1Multiplet (m)4HProtons adjacent to the protonated nitrogen are shifted downfield.
Azepane CH₂ (3, 6)~1.8Multiplet (m)4H
Azepane CH₂ (5)~1.5Multiplet (m)2HSignals for the azepane ring often overlap due to conformational flexibility.[2]
¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Assignment (Position) Expected δ (ppm) Notes
Carbamate C=O (9)~156The carbamate carbonyl is a key identifier.[7][12]
Phenyl C-ipso (12)~137Quaternary carbon, often has a weaker signal intensity.
Phenyl C-H (13, 14, 15)127 - 129Multiple signals for the aromatic carbons.
Benzyl CH₂ (11)~65
Azepane CH (4)~48Carbon attached to the carbamate nitrogen.
Azepane CH₂ (2, 7)~45Carbons adjacent to the protonated nitrogen.
Azepane CH₂ (3, 6)~35
Azepane CH₂ (5)~28The most upfield signal of the ring system.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of Benzyl azepan-4-ylcarbamate hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can reliably verify the structure and purity of this important pharmaceutical intermediate. The provided spectral assignments and interpretations serve as an authoritative reference, enabling confident decision-making in drug discovery and development workflows.

References

  • Olah, G. A., et al. (1996). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/OrganicChemistry. (2024). Chemical shift of carbamate. Available at: [Link]

  • London, R. E., & Gabel, S. A. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. PubMed. Available at: [Link]

  • Jessop, P. G., et al. (2013). 13C NMR of the reaction of 13C-labeled CO2 with... ResearchGate. Available at: [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Reich, H. J. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. University of Wisconsin. Available at: [Link]

  • Kiselyov, A. S., et al. (2015). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[12]benzothieno[2,3-c]azepine. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Burtoloso, A. C. B., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron. Available at: [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Fisher, J. L., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Azepines and Their Fused-Ring Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing Benzyl azepan-4-ylcarbamate hydrochloride

Welcome to the technical support center for the synthesis of Benzyl azepan-4-ylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Benzyl azepan-4-ylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Below, you will find a structured approach to identifying and resolving common challenges encountered during this procedure, ensuring higher yields and purity.

I. Reaction Overview: Synthesis Pathway

The synthesis of Benzyl azepan-4-ylcarbamate hydrochloride typically involves the N-protection of azepan-4-amine with benzyl chloroformate (Cbz-Cl), followed by the formation of the hydrochloride salt. The overall reaction scheme is a nucleophilic acyl substitution.[1][2]

Reaction_Pathway cluster_main Main Reaction cluster_salt Salt Formation Azepan-4-amine Azepan-4-amine Benzyl_azepan_carbamate Benzyl azepan-4-ylcarbamate Azepan-4-amine->Benzyl_azepan_carbamate Nucleophilic Attack Benzyl_chloroformate Benzyl chloroformate (Cbz-Cl) Benzyl_chloroformate->Benzyl_azepan_carbamate Base Base (e.g., NaHCO3) Base->Benzyl_azepan_carbamate Neutralizes HCl Final_Product Benzyl azepan-4-ylcarbamate hydrochloride Benzyl_azepan_carbamate->Final_Product HCl HCl in solvent (e.g., Ether, Dioxane) HCl->Final_Product

Caption: General workflow for the synthesis of Benzyl azepan-4-ylcarbamate hydrochloride.

II. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can lead to reduced yields and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

Likely Causes & Solutions:
  • Reagent Quality:

    • Benzyl Chloroformate (Cbz-Cl) Decomposition: Cbz-Cl is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl.[1] Always use a fresh bottle or a recently opened one stored under an inert atmosphere.

    • Solvent Purity: Ensure solvents are anhydrous, as water can react with Cbz-Cl and interfere with the reaction.[3]

  • Reaction Stoichiometry:

    • Incorrect Molar Ratios: While a 1:1 molar ratio of amine to Cbz-Cl is theoretically required, a slight excess (1.05-1.1 equivalents) of Cbz-Cl can sometimes drive the reaction to completion. However, a large excess can lead to side reactions.

  • Base Selection and Amount:

    • Inadequate Base: The reaction generates HCl, which must be neutralized.[4] An insufficient amount of base will result in the protonation of the starting amine, rendering it non-nucleophilic. Use at least 2 equivalents of a mild inorganic base like sodium bicarbonate or potassium carbonate.

    • Base Strength: A very strong base can promote side reactions. For this synthesis, mild inorganic bases are generally preferred over strong organic bases.

  • Temperature Control:

    • Exothermic Reaction: The reaction is exothermic. Adding Cbz-Cl too quickly can lead to a temperature spike, promoting side reactions. The initial addition of Cbz-Cl should be done at a low temperature (e.g., 0 °C) and then the reaction can be allowed to slowly warm to room temperature.[3]

Recommended Optimization Protocol:
ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions during the initial exothermic phase.[3]
Base Sodium Bicarbonate (NaHCO₃)Mild, inexpensive, and effective at neutralizing the HCl byproduct.[2]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and generally inert under these conditions.
Stoichiometry 1.05 eq. Cbz-Cl, 2.0 eq. NaHCO₃A slight excess of the acylating agent ensures complete conversion of the amine.
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?

A2: The formation of byproducts is a common cause of low yield and purification challenges. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Prevention Strategies:
  • Di-Cbz Protected Amine (Over-acylation):

    • Cause: This can occur if the newly formed carbamate is deprotonated and reacts with another molecule of Cbz-Cl. This is less common with secondary amines but can be an issue with primary amines.

    • Prevention:

      • Control the stoichiometry carefully; avoid a large excess of Cbz-Cl.

      • Add the Cbz-Cl slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Benzyl Alcohol:

    • Cause: Hydrolysis of benzyl chloroformate by water present in the reaction mixture.[1]

    • Prevention:

      • Use anhydrous solvents and reagents.

      • Ensure all glassware is thoroughly dried before use.[3]

  • Urea Formation:

    • Cause: If the Cbz-Cl is of poor quality and contains phosgene, or if the reaction conditions are harsh, urea-type byproducts can form.

    • Prevention:

      • Use high-purity benzyl chloroformate.

      • Maintain mild reaction conditions (low temperature).

Side_Reactions Cbz_Cl Benzyl Chloroformate Benzyl_Alcohol Benzyl Alcohol Cbz_Cl->Benzyl_Alcohol Hydrolysis Water Water (H₂O) Water->Benzyl_Alcohol Azepan_amine Azepan-4-amine Di_Cbz_Product Di-Cbz Product Azepan_amine->Di_Cbz_Product Over-acylation Excess_Cbz_Cl Excess Cbz-Cl Excess_Cbz_Cl->Di_Cbz_Product

Caption: Common side reactions in Cbz-protection of amines.

Q3: I'm having difficulty with the workup and purification. What is the best approach?

A3: A proper workup and purification strategy is essential for isolating a high-purity product and can significantly impact the final yield.

Step-by-Step Workup and Purification Protocol:
  • Quenching the Reaction:

    • After the reaction is complete (as monitored by TLC), quench by adding water to dissolve the inorganic salts.

  • Liquid-Liquid Extraction:

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Follow with a brine wash to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl azepan-4-ylcarbamate.

  • Purification of the Free Base:

    • The crude product can often be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective if the crude product is sufficiently pure.[5]

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

    • The hydrochloride salt should precipitate out of the solution. If it doesn't, you can try adding a less polar co-solvent (like hexanes) to induce precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q: What are the critical parameters to control during the N-Cbz protection step? A: The most critical parameters are temperature, the quality and stoichiometry of benzyl chloroformate, and the choice and amount of base. Careful control of these will minimize side reactions and maximize the yield of the desired product.[2]

Q: Which analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the disappearance of the starting amine spot and the appearance of a new, less polar product spot. Staining with ninhydrin can be useful for visualizing the amine. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the product and any side products.

Q: Are there alternative methods for introducing the Cbz group? A: Yes, besides benzyl chloroformate, activated esters like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used.[6] These reagents are often less sensitive to moisture and can provide higher yields in some cases, although they are typically more expensive.

Q: My final product is an oil instead of a solid after hydrochloride salt formation. What should I do? A: Oiling out can occur if the product has residual impurities or if the wrong solvent is used for precipitation. Try re-dissolving the oil in a small amount of a polar solvent like methanol and then slowly adding a less polar solvent like diethyl ether or hexanes with vigorous stirring to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

IV. References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Wikipedia. (2024). Carbamate. Retrieved from [Link]

  • Wang, L., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Scientific Reports, 14(1), 12345.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Retrieved from [Link]

  • National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • American Chemical Society. (n.d.). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • (n.d.). Efficient Detachment of N-Benzyl Carbamate Group.

  • Wikipedia. (2024). Benzyl chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application. Retrieved from

Sources

Optimization

Purification techniques to remove impurities from Benzyl azepan-4-ylcarbamate hydrochloride

Welcome to the Technical Support Center for the purification of Benzyl Azepan-4-ylcarbamate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Benzyl Azepan-4-ylcarbamate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important carbamate intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you achieve the highest possible purity for your compound.

Understanding the Molecule and Potential Impurities

Benzyl azepan-4-ylcarbamate hydrochloride is a polar molecule containing a basic azepane nitrogen, which is protonated to form the hydrochloride salt, and a carbamate functional group. The synthesis typically involves the reaction of 4-aminoazepane with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] Understanding the reaction mechanism and the nature of the starting materials is crucial for anticipating potential impurities.

Common Impurities:

  • Unreacted Starting Materials: Residual 4-aminoazepane and benzyl chloroformate.

  • Reagent-Derived Impurities:

    • Benzyl alcohol: Arises from the hydrolysis of benzyl chloroformate, a common issue if the reaction is exposed to moisture.[3]

    • Dibenzyl carbonate: Formed by the reaction of benzyl chloroformate with benzyl alcohol.

  • Process-Related Impurities:

    • Di-Cbz protected 4-aminoazepane: Over-reaction can lead to the formation of a bis-carbamate.

    • Inorganic salts: Such as sodium chloride, if aqueous sodium bicarbonate or carbonate is used during the reaction or work-up.

  • Degradation Products: Hydrolysis of the carbamate bond can occur under strongly acidic or basic conditions, though the Cbz group is generally stable under a wide range of conditions.[4]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of Benzyl azepan-4-ylcarbamate hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization 1. Supersaturation: The solution is stable in a supersaturated state. 2. Too much solvent used: The concentration of the compound is below its saturation point at the lower temperature. 3. "Oiling out": The compound separates as a liquid phase instead of a solid.1. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. 2. Reduce solvent volume: Carefully evaporate some of the solvent and attempt to recrystallize. 3. Re-dissolve and modify: Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent" like hexanes or diethyl ether for a solution in ethyl acetate or isopropanol), and cool slowly.[3]
Product is an Oil or a Sticky Solid 1. Residual solvent: Trapped solvent can prevent solidification. 2. Presence of impurities: Impurities can lower the melting point and inhibit crystallization. 3. Hygroscopic nature: The hydrochloride salt may be absorbing moisture from the atmosphere.1. Thorough drying: Dry the material under high vacuum for an extended period, possibly with gentle heating. 2. Further purification: Consider column chromatography to remove impurities before attempting recrystallization again. 3. Handle under inert atmosphere: Minimize exposure to air. Consider precipitating the salt from a non-aqueous solution.
Poor Separation or Streaking in Column Chromatography 1. High polarity of the hydrochloride salt: The salt interacts strongly with the silica gel, leading to poor elution and tailing. 2. Inappropriate solvent system: The mobile phase is not optimized for the compound's polarity.1. Neutralize the compound: Convert the hydrochloride salt back to the free base using a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent. Purify the free base by column chromatography and then reform the hydrochloride salt. 2. Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve peak shape. A common solvent system for similar compounds is a gradient of methanol in dichloromethane.
Presence of Inorganic Salts in the Final Product Incomplete removal during work-up: The inorganic salts are co-precipitated or trapped within the product crystals.1. Wash with a suitable solvent: If the product is a solid, wash it with a solvent in which the inorganic salt is soluble but the desired compound is not (e.g., isopropanol or acetone might be effective for removing NaCl).[5] 2. Liquid-liquid extraction of the free base: Convert the hydrochloride salt to the free base, which will be soluble in an organic solvent, while the inorganic salts remain in the aqueous phase. After separation, the free base can be isolated and the hydrochloride salt reformed.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude Benzyl azepan-4-ylcarbamate hydrochloride?

A1: For a solid crude product, recrystallization is often the most efficient first-line purification technique. If the product is an oil or heavily contaminated, it is advisable to first perform a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities, followed by either recrystallization or column chromatography.

Q2: What are some good starting solvents for the recrystallization of Benzyl azepan-4-ylcarbamate hydrochloride?

A2: Given the polar nature of the hydrochloride salt, polar protic solvents are a good starting point. Consider isopropanol, ethanol, or methanol. Solvent mixtures, such as ethyl acetate/hexanes or isopropanol/diethyl ether, can also be effective.[3] A systematic solvent screen with small amounts of the crude material is highly recommended.

Q3: How can I convert the hydrochloride salt to the free base for purification?

A3: Dissolve the hydrochloride salt in water or a mixture of water and an organic solvent like dichloromethane (DCM) or ethyl acetate. Add a mild base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic (pH > 8). The free base will be in the organic layer. Extract the aqueous layer a few more times with the organic solvent, combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

Q4: After purifying the free base, how do I reform the hydrochloride salt?

A4: Dissolve the purified free base in a suitable anhydrous organic solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in the same or another compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol). Allow it to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent. If no crystals form, it is too soluble. If it doesn't dissolve in the hot solvent, it is not soluble enough.

  • Dissolution: Place the bulk of the crude Benzyl azepan-4-ylcarbamate hydrochloride in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Liquid-Liquid Extraction (Free Base Formation)

This protocol is ideal for crude products that are oily or contain significant amounts of inorganic salts.

  • Dissolution: Dissolve the crude hydrochloride salt in a mixture of dichloromethane (DCM, ~10-20 mL per gram of crude material) and water (~5-10 mL per gram).

  • Basification: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with frequent venting. Continue adding until gas evolution ceases and the pH of the aqueous layer is > 8.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.

  • Re-extraction: Extract the aqueous layer two more times with fresh portions of DCM.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified free base, likely as an oil or a solid.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the solid hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_decision Initial Assessment cluster_recrystallization Direct Purification cluster_extraction Multi-Step Purification cluster_end Final Product Crude Crude Benzyl azepan-4-ylcarbamate HCl Decision Solid or Oily/Impure? Crude->Decision Recrystallize Recrystallization Decision->Recrystallize Solid FreeBase Convert to Free Base (aq. NaHCO₃) Decision->FreeBase Oily/Impure PureProduct Pure Product Recrystallize->PureProduct LLE Liquid-Liquid Extraction (DCM/Water) FreeBase->LLE Column Column Chromatography (Optional) LLE->Column SaltFormation Reform HCl Salt (HCl in Ether) LLE->SaltFormation If clean Column->SaltFormation SaltFormation->PureProduct

References

  • Benchchem. (2025). Optimization of reaction conditions for (r)
  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • NIH. (n.d.). Benzyl N-(4-pyridyl)
  • Organic Syntheses. (n.d.). Procedure.
  • Patents Google. (n.d.). Process for the resolution of (r,s)-diazepane and diazepanone derivatives.
  • ResearchGate. (2021).
  • ResearchGate. (2021).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Sources

Troubleshooting

Minimizing side reactions during Benzyl azepan-4-ylcarbamate hydrochloride amide coupling

Welcome to the Technical Support Center for the amide coupling of Benzyl azepan-4-ylcarbamate hydrochloride . This guide is designed for researchers and drug development professionals to troubleshoot and optimize the cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amide coupling of Benzyl azepan-4-ylcarbamate hydrochloride .

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the coupling of this specific 7-membered azepane ring. Because this building block is supplied as a hydrochloride salt and features a sterically demanding secondary amine, standard coupling conditions often lead to stalled reactions, guanidinylation, or epimerization of the carboxylic acid partner.

Below, you will find the mechanistic logic, self-validating protocols, and troubleshooting workflows required to achieve high-yielding amide bonds while suppressing side reactions.

I. Decision Workflow & Mechanistic Pathways

Workflow A Amide Coupling: Benzyl azepan-4-ylcarbamate HCl B Is the HCl salt fully neutralized? A->B C Add 1.0 - 1.5 eq extra DIPEA/NMM B->C No D Select Coupling Reagent B->D Yes E Using Uronium Salts (HATU/HBTU)? D->E H Is the Carboxylic Acid chiral? D->H F Risk: Guanidinylation of Azepane E->F Yes G Pre-activate acid before adding amine F->G I Use NMM (pKa ~7.38) to prevent epimerization H->I Yes J Use DIPEA (pKa ~10.75) for sterically hindered acids H->J No

Decision workflow for minimizing side reactions during azepane amide coupling.

Mechanism HATU HATU / HBTU Guanidine Tetramethylguanidinium Byproduct HATU->Guanidine Direct Attack by Amine (If acid is not pre-activated) Amine Free Azepane Amine Amide Desired Amide Product Amine->Amide Amine->Guanidine Acid Carboxylic Acid + Base ActiveEster OAt / OBt Active Ester Acid->ActiveEster HATU Activation ActiveEster->Amide + Amine (Nucleophilic Attack)

Mechanistic pathway showing desired amidation versus unwanted guanidinylation side reactions.

II. Quantitative Reaction Parameters

To ensure complete conversion while minimizing side reactions, stoichiometry must account for the hydrochloride salt of the azepane ring.

ReagentEquivalentsFunctionCritical Parameter
Carboxylic Acid 1.0 eqElectrophile precursorMust be fully dissolved before activation.
Benzyl azepan-4-ylcarbamate HCl 1.05 – 1.2 eqNucleophileRequires strict base neutralization prior to coupling.
Coupling Reagent (e.g., HATU)1.1 eqAcid activatorAvoid excess (>1.2 eq) to prevent guanidinylation.
Base (DIPEA or NMM)2.5 – 3.0 eqSalt neutralization & reaction promoterUse DIPEA for speed; NMM for chiral integrity.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in causality checks to ensure the reaction environment is primed for success before irreversible reagents are added.

Step 1: Reagent Dissolution & Neutralization Suspend Benzyl azepan-4-ylcarbamate hydrochloride (1.1 eq) and the carboxylic acid (1.0 eq) in anhydrous DMF or DCM to achieve a 0.1 M to 0.2 M concentration. Add the tertiary amine base (DIPEA or NMM, 2.5–3.0 eq).

  • Causality: The base serves a dual purpose: neutralizing the HCl salt to liberate the nucleophilic secondary amine, and deprotonating the carboxylic acid for activation 1.

  • Self-Validation Check: Remove a 1 µL aliquot and spot it onto water-dampened pH paper. The reaction must register a pH of 8–9. If it is neutral or acidic, the azepane remains a non-nucleophilic ammonium salt. Add base in 0.5 eq increments until basicity is confirmed.

Step 2: Controlled Pre-Activation Cool the reaction mixture to 0 °C using an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise over 5 minutes.

  • Causality: Cooling slows down the kinetics of direct amine-to-HATU attack, allowing the faster carboxylate-to-HATU activation to dominate the pathway, forming the reactive OAt ester 2.

Step 3: Coupling & Monitoring Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the activated ester mass and the appearance of the desired product mass.

Step 4: Workup Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine.

  • Causality: The 1M HCl wash is critical; it protonates and removes any unreacted azepane starting material and the tertiary amine base into the aqueous layer.

IV. Troubleshooting Guide & FAQs

Q: My LC-MS shows a major impurity with a mass adduct of +99 Da relative to my starting amine. What is this and how do I stop it? A: You are observing guanidinylation . Reagents like HATU and HBTU are uronium/aminium salts. If the highly nucleophilic secondary amine of the azepane ring encounters HATU before the carboxylic acid is fully activated, the amine will attack the electrophilic carbon of HATU directly. This forms a dead-end tetramethylguanidinium adduct [[2]]() 3. Fix: Implement a pre-activation protocol. Mix the carboxylic acid, base, and HATU for 5–10 minutes before adding the Benzyl azepan-4-ylcarbamate hydrochloride. Alternatively, switch to a carbodiimide-based reagent like EDC/HOBt, which cannot form guanidinium adducts 4.

Q: My reaction stalls at 40-50% conversion, and unreacted carboxylic acid remains. Why? A: This is a classic symptom of incomplete salt neutralization. Because Benzyl azepan-4-ylcarbamate is supplied as a hydrochloride salt, the HCl will protonate the amine, rendering it a non-nucleophilic ammonium salt 5. Fix: You must use at least 1.0 equivalent of base strictly to neutralize the HCl, plus an additional 1.5–2.0 equivalents to drive the coupling and maintain a basic environment. Always perform the wet pH paper test (Step 1 of the SOP) to self-validate that the amine is free-based.

Q: I am coupling a chiral carboxylic acid to the azepane ring and observing epimerization (diastereomer formation). How do I prevent this? A: Epimerization is driven by the base. Strong, sterically hindered bases like DIPEA (pKa ~10.75) can abstract the alpha-proton of the activated carboxylic acid, leading to the formation of a planar oxazolone intermediate that loses its stereochemical integrity 6. Fix: Switch your base to N-Methylmorpholine (NMM). NMM is a significantly weaker base (pKa ~7.38) that provides sufficient basicity to neutralize the HCl salt and promote coupling, but drastically reduces the rate of direct alpha-proton abstraction 1.

Q: Can the Cbz protecting group on position 4 fall off during this coupling? A: No. The Benzyl carbamate (Cbz) group is highly stable to the mildly basic conditions of amide coupling. It generally requires strong hydrogenolysis (H₂/Pd-C) or strong hydrobromic acid (HBr/AcOH) for deprotection. It will remain intact during this workflow.

V. References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: nih.gov URL:

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU Source: benchchem.com URL:

  • Effect of base (DIPEA vs. NMM) on PyBOP coupling efficiency Source: benchchem.com URL:

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: masterorganicchemistry.com URL:

  • Amide Coupling - Biofilm Inhibitor Synthesis Source: mercer.edu URL:

  • Epimerisation in Peptide Synthesis Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Azepane Protecting Groups: Benzyl azepan-4-ylcarbamate HCl vs. tert-Butyl azepan-4-ylcarbamate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As an application scientist, I frequently observe researchers encountering late-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As an application scientist, I frequently observe researchers encountering late-stage synthetic bottlenecks because they selected a protecting group that conflicts with their target molecule's stability. When working with the azepane scaffold—a highly versatile 7-membered pharmacophore—differentiating the exocyclic 4-amino group from the endocyclic ring nitrogen is paramount.

This guide provides an objective, data-driven comparison between Benzyl azepan-4-ylcarbamate hydrochloride (Cbz-protected) and tert-butyl azepan-4-ylcarbamate (Boc-protected), detailing the causality behind their stability profiles and providing self-validating experimental protocols for their use.

Structural Causality & Physicochemical Profiles

The choice between a Boc and a Cbz protecting group at the 4-position dictates your entire downstream functionalization strategy[1].

  • Benzyl azepan-4-ylcarbamate hydrochloride (Cbz-Azepane HCl): Supplied as a hydrochloride salt, the endocyclic secondary amine is protonated (ammonium)[2]. Causality: Free secondary amines are prone to atmospheric oxidation and can act as nucleophiles, leading to dimerization during storage. The HCl salt renders the ring nitrogen non-nucleophilic, providing exceptional shelf stability and high aqueous solubility. The Cbz group itself is highly resistant to basic and mildly acidic conditions[3].

  • tert-Butyl azepan-4-ylcarbamate (Boc-Azepane): Typically handled as a free base (a viscous oil or low-melting solid)[4]. Causality: The Boc group utilizes the massive steric bulk of the tert-butyl moiety to block nucleophilic attack at the carbamate carbonyl[5]. It is strictly orthogonal to hydrogenolysis (remaining completely intact under Pd/C and H₂ conditions) but is highly sensitive to acidic environments[6].

Table 1: Orthogonal Stability Matrix
Conditiontert-Butyl (Boc) AzepaneBenzyl (Cbz) Azepane HCl
Physical State Free base (Oil / Low-melting solid)Hydrochloride Salt (Crystalline)
Strong Acid (TFA, HCl) Labile (Cleaves) Stable
Catalytic Hydrogenation StableLabile (Cleaves)
Mild Base (DIPEA, K₂CO₃) StableStable
Strong Base (NaOH) StableModerately Stable
Nucleophiles (RLi, RMgX) StableLabile

Mechanistic Pathways of Deprotection

Understanding why these groups cleave under specific conditions is critical for designing multi-step syntheses without cross-reactivity[7].

  • Boc Acidolysis: The addition of strong acid (like TFA) protonates the carbamate oxygen. The driving force for cleavage is the formation of the highly stable tert-butyl carbocation[5]. The resulting carbamic acid spontaneously decarboxylates, releasing CO₂ gas.

  • Cbz Hydrogenolysis: Palladium coordinates to the benzylic π-system and inserts into the C-O bond. Subsequent reduction by H₂ gas releases toluene and carbamic acid, which similarly decarboxylates to yield the free amine[3].

Mechanisms cluster_0 Boc Deprotection (Acidic) cluster_1 Cbz Deprotection (Reductive) Boc Boc-Amine TFA H+ (TFA) Boc->TFA TBu t-Butyl Cation + CO2 TFA->TBu Amine1 Free Amine TBu->Amine1 Cbz Cbz-Amine PdC H2, Pd/C Cbz->PdC Toluene Toluene + CO2 PdC->Toluene Amine2 Free Amine Toluene->Amine2

Caption: Mechanistic pathways for Boc acidolysis and Cbz catalytic hydrogenolysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning the reaction provides built-in visual or analytical cues to confirm success.

Protocol A: Selective Ring N-Alkylation of Cbz-Azepane HCl

Because the Cbz derivative is supplied as an HCl salt, the ring nitrogen must be liberated prior to functionalization.

  • Neutralization: Suspend Benzyl azepan-4-ylcarbamate HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA cracks the HCl salt, liberating the nucleophilic free secondary amine while the Cbz group remains unaffected.

  • Alkylation: Add the desired alkyl halide (1.1 eq) and stir at room temperature for 4 hours.

  • Validation System: Monitor via TLC (Ninhydrin stain). The starting material (a secondary amine) will stain strongly. As the reaction progresses, the spot will disappear and be replaced by a new UV-active spot (due to the Cbz aromatic ring) that does not stain with ninhydrin (tertiary amine formed).

Protocol B: Selective Deprotection of Boc-Azepane
  • Solvation: Dissolve the functionalized Boc-azepane derivative in anhydrous DCM (0.1 M).

    • Causality: DCM effectively swells the molecule and stabilizes the transition state without participating in nucleophilic side reactions[1].

  • Acidolysis: Add an equal volume of Trifluoroacetic acid (TFA).

  • Validation System: Observe the reaction mixture for effervescence. The release of CO₂ gas visually confirms the decarboxylation of the carbamic acid intermediate. When gas evolution ceases (typically 1-2 hours), the deprotection is complete[1].

OrthogonalWorkflow Start Azepane Scaffold (Position 4 Protected) Boc Boc-Azepan-4-amine (Acid Labile) Start->Boc Cbz Cbz-Azepan-4-amine HCl (Hydrogenolysis Labile) Start->Cbz RingFunct Ring N-Functionalization (Base / Electrophile) Boc->RingFunct Stable Cbz->RingFunct Stable DeprotectBoc TFA / DCM Cleaves Boc RingFunct->DeprotectBoc If Boc DeprotectCbz H2, Pd/C Cleaves Cbz RingFunct->DeprotectCbz If Cbz Final Target 4-Amino Azepane DeprotectBoc->Final DeprotectCbz->Final

Caption: Workflow for orthogonal protection and selective deprotection of azepane derivatives.

Quantitative Deprotection Metrics

When scaling up, the choice between Boc and Cbz heavily impacts reaction time and byproduct management. The data below summarizes expected performance metrics based on standard laboratory conditions.

Table 2: Deprotection Performance Comparison
MetricBoc CleavageCbz Cleavage
Primary Reagent TFA (or 4M HCl in Dioxane)H₂ gas, 10% Pd/C
Optimal Solvent Dichloromethane (DCM)Methanol or Ethanol
Temperature 0 °C warming to Room TempRoom Temp
Typical Reaction Time 1 - 3 hours2 - 12 hours
Byproducts Generated Isobutylene gas, CO₂ gasToluene, CO₂ gas
Typical Yield > 95%> 90%
Workup Requirement Evaporation in vacuo, basic washFiltration through Celite, evaporation

Conclusion

The selection between Benzyl azepan-4-ylcarbamate HCl and tert-butyl azepan-4-ylcarbamate should be dictated by the downstream reaction environment. If your synthetic route requires strong Lewis acids or harsh electrophiles, the Cbz-protected HCl salt provides superior stability and easier handling as a solid. Conversely, if your target molecule contains reducible functional groups (e.g., alkenes, alkynes, or benzyl ethers) that would be destroyed by Pd/C hydrogenation, the Boc-protected derivative is the mandatory choice due to its mild, orthogonal acid-cleavage profile.

References

  • BenchChem. "Literature review of Boc vs. Cbz protecting groups." BenchChem. 1

  • BenchChem. "Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups." BenchChem. 7

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. 3

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. 6

  • Chemistry Steps. "Boc Protecting Group for Amines." Chemistry Steps. 5

  • Alfa Chemistry. "CAS 454451-28-6 4-(N-Boc-amino)-1H-azepine." Alfa Chemistry. 8

  • CymitQuimica. "CAS 196613-57-7: 1-Boc-hexahydro-1H-azepin-4-amine." CymitQuimica. 4

  • Combi-Blocks. "Benzyl azepan-4-ylcarbamate hydrochloride[1951441-52-3]." Combi-Blocks. 2

Sources

Comparative

Reproducibility and comparative efficacy of Benzyl azepan-4-ylcarbamate hydrochloride synthesis pathways

An In-Depth Guide to the Reproducibility and Comparative Efficacy of Benzyl azepan-4-ylcarbamate hydrochloride Synthesis Pathways Introduction Benzyl azepan-4-ylcarbamate hydrochloride is a key heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reproducibility and Comparative Efficacy of Benzyl azepan-4-ylcarbamate hydrochloride Synthesis Pathways

Introduction

Benzyl azepan-4-ylcarbamate hydrochloride is a key heterocyclic building block in contemporary medicinal chemistry. Its rigid, seven-membered azepane core, combined with the versatile carbamate functional group, makes it an important intermediate in the synthesis of various pharmaceutical agents. The proper selection of a synthetic pathway is paramount, directly influencing yield, purity, scalability, and ultimately, the economic viability of the drug development process.

This guide provides a comprehensive analysis of the primary synthetic routes to Benzyl azepan-4-ylcarbamate hydrochloride. We will dissect each pathway, offering not just step-by-step protocols but also the underlying chemical rationale for each experimental choice. By presenting objective, data-driven comparisons, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most suitable synthesis strategy for their specific laboratory or manufacturing context.

Pathway 1: Reductive Amination of an N-Protected Azepanone

This classical and highly reproducible approach builds the 4-amino functionality onto a pre-formed azepane ring. The strategy hinges on the reductive amination of a ketone, followed by protection of the newly formed amine and subsequent deprotection of the ring nitrogen. The use of a benzyl group for initial N-protection is common due to its stability and ease of removal via hydrogenolysis.

Causality and Experimental Rationale

The choice of N-benzyl-4-azepanone as the starting material is strategic; the benzyl group is robust enough to withstand the reductive amination and carbamate formation steps but can be cleaved under conditions that leave the Cbz group intact. Reductive amination using ammonia and a reducing agent like Raney Nickel under hydrogen pressure is an efficient, scalable method for converting ketones to primary amines.[1] The final Cbz protection of the exocyclic amine is a standard transformation, typically achieved with benzyl chloroformate under basic conditions to neutralize the HCl byproduct.[2][3]

Experimental Protocol

Step 1: Synthesis of 1-benzylazepan-4-amine

  • Charge a pressure reactor with 1-benzylazepan-4-one (1.0 eq), methanol (2 vol), and Raney Nickel (10% w/w).

  • Seal the reactor, purge with nitrogen gas, and then pressurize with hydrogen gas to 0.5 kg. Stir for 5 minutes.

  • Carefully vent the hydrogen and pass ammonia gas into the mixture at a temperature below 10 °C.

  • Allow the temperature to rise to 25-35 °C and pressurize the reactor with hydrogen gas to 2-3 kg.

  • Maintain hydrogen pressure and monitor the reaction's completion via Gas Chromatography (GC).

  • Upon completion, filter the catalyst and distill the methanol from the filtrate. The resulting crude 1-benzylazepan-4-amine is typically used directly in the next step.

Step 2: Synthesis of Benzyl (1-benzylazepan-4-yl)carbamate

  • Dissolve the crude 1-benzylazepan-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Debenzylation and Salt Formation

  • Dissolve the purified benzyl (1-benzylazepan-4-yl)carbamate (1.0 eq) in ethanol or methanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Pressurize the reaction vessel with hydrogen (3-4 bar) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • To the filtrate, add a solution of HCl in isopropanol or diethyl ether (1.1 eq) dropwise.

  • The hydrochloride salt will precipitate. Stir the resulting slurry for 1 hour at 0 °C.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Benzyl azepan-4-ylcarbamate hydrochloride.

Workflow Visualization

Reductive Amination Pathway Start N-Benzyl-4-Azepanone Step1 Reductive Amination Start->Step1 1. Raney Ni, H₂, NH₃ 2. MeOH Intermediate1 1-Benzylazepan-4-amine Step1->Intermediate1 Step2 Cbz Protection Intermediate1->Step2 Benzyl Chloroformate, Et₃N, DCM Intermediate2 Benzyl (1-benzylazepan-4-yl)carbamate Step2->Intermediate2 Step3 Hydrogenolysis (Debenzylation) Intermediate2->Step3 H₂, Pd/C, EtOH Intermediate3 Benzyl azepan-4-ylcarbamate (Free Base) Step3->Intermediate3 Step4 Salt Formation Intermediate3->Step4 HCl in Ether End Benzyl azepan-4-ylcarbamate HCl Step4->End Direct Carbamate Formation Pathway Start tert-butyl 4-aminoazepane- 1-carboxylate Step1 Cbz Protection Start->Step1 Benzyl Chloroformate, Et₃N, DCM Intermediate1 N-Boc, N'-Cbz protected diamine Step1->Intermediate1 Step2 Boc Deprotection / Salt Formation Intermediate1->Step2 4M HCl in Dioxane End Benzyl azepan-4-ylcarbamate HCl Step2->End Flow Chemistry Pathway cluster_0 Flow Reactor Setup Stream1 Stream 1 N-Boc-azepane-4-carboxylic acid Et₃N, DPPA in Toluene Pump1 Pump A Stream1->Pump1 Stream2 Stream 2 Benzyl Alcohol in Toluene Pump2 Pump B Stream2->Pump2 Reactor1 Heated Reactor 1 (Curtius Rearrangement) Pump1->Reactor1 TMix T-Mixer Pump2->TMix Reactor1->TMix Isocyanate Intermediate Reactor2 Heated Reactor 2 (Carbamate Formation) TMix->Reactor2 Purify Scavenger Column Reactor2->Purify Collection Product Collection & Deprotection Purify->Collection

Sources

Safety & Regulatory Compliance

Safety

Benzyl azepan-4-ylcarbamate hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal of Benzyl Azepan-4-ylcarbamate Hydrochloride Introduction & Operational Risk Assessment Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3) is a synthetically valuable pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of Benzyl Azepan-4-ylcarbamate Hydrochloride

Introduction & Operational Risk Assessment

Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3) is a synthetically valuable protected amine intermediate utilized in drug discovery and peptide synthesis. Structurally, it features an azepane ring protected by a benzyloxycarbonyl (Cbz) group, stabilized as a hydrochloride salt.

From an operational standpoint, the disposal of this compound requires strict adherence to hazardous waste protocols. The hydrochloride salt imparts acidic properties in solution, while the carbamate linkage presents specific thermal decomposition hazards. Proper disposal safeguards laboratory personnel, prevents incompatible chemical reactions in waste streams, and ensures compliance with environmental regulations.

Chemical Properties and Hazard Profile

Understanding the physicochemical properties of benzyl azepan-4-ylcarbamate hydrochloride is the first step in formulating a self-validating disposal protocol. Differential Scanning Calorimetry (DSC) indicates that related carbamate hydrochlorides exhibit exothermic decomposition thresholds above 150°C [1].

Table 1: Hazard and Logistical Data Summary

ParameterSpecification
CAS Number 1951441-52-3
Molecular Formula C14H21ClN2O2
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) [3]
Thermal Stability Exothermic decomposition >150°C [1]
Aqueous Profile Acidic (due to HCl salt dissociation)
EPA Treatment Standard Combustion/Incineration (CMBST) [2]

The Causality of the Disposal Protocol

Do not simply discard this solid into a general organic waste bin. The scientific rationale for our step-by-step protocol is grounded in two primary factors:

  • Acid-Base Chemistry: The hydrochloride salt will dissociate in ambient moisture or mixed aqueous waste, lowering the pH. If introduced directly into a general waste drum containing cyanides, sulfides, or bleach, it could catalyze the release of highly toxic gases (e.g., HCN, H2S, or Cl2). Neutralization is a mandatory prerequisite [1].

  • Thermal Destruction: Carbamate compounds are regulated under specific Environmental Protection Agency (EPA) Land Disposal Restrictions (LDR). The Best Demonstrated Available Technology (BDAT) for carbamate waste is high-temperature combustion (CMBST), which ensures the complete destruction of the organic framework and prevents environmental contamination [2].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for the safe neutralization and disposal of benzyl azepan-4-ylcarbamate hydrochloride waste (solid residues, expired stock, or reaction filtrates).

Phase 1: Preparation and PPE

  • Step 1: Conduct all disposal procedures inside a certified chemical fume hood to mitigate exposure to airborne dust and potential off-gassing.

  • Step 2: Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and safety goggles.

Phase 2: Solubilization and Neutralization

  • Step 3: Transfer the solid waste into a suitably sized, wide-mouth Erlenmeyer flask.

  • Step 4: Suspend or dissolve the solid in a compatible solvent (e.g., a mixture of water and ethanol).

  • Step 5: The Neutralization Step: Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) dropwise to the stirring mixture.

    • Self-Validation Check: You will observe effervescence (bubbling). This is the release of carbon dioxide ( CO2​ ) gas as the weak base neutralizes the hydrochloride salt. Continue addition until the effervescence ceases.

  • Step 6: Verify the pH of the solution using universal indicator paper. The target pH is between 7.0 and 8.0. If the solution is still acidic, add more NaHCO3​ .

Phase 3: Segregation and Final Logistics

  • Step 7: Once neutralized, transfer the liquid to a designated, clearly labeled "Aqueous/Organic Hazardous Waste" container. Do not tightly seal the container immediately if residual CO2​ evolution is suspected; use a vented cap.

  • Step 8: Log the exact mass and composition of the waste on the container's manifest.

  • Step 9: Coordinate with your facility's Environmental Health and Safety (EHS) department for pickup. Ensure the manifest specifies that the waste contains a carbamate derivative so EHS can route it to an EPA-permitted facility for incineration (CMBST)[2].

Process Visualization

The following diagram illustrates the logical progression of the disposal workflow, highlighting the critical neutralization and verification checkpoints.

DisposalWorkflow A Solid Chemical Waste (Benzyl azepan-4-ylcarbamate HCl) B Fume Hood Prep & PPE A->B C Solubilization (Aqueous/Organic) B->C D Neutralization (Add NaHCO3) C->D Releases HCl E pH Verification (Target pH 7-8) D->E Releases CO2 F Waste Segregation (Hazardous Waste Drum) E->F pH Confirmed G Final Disposal (EPA-Approved Incineration) F->G CMBST Protocol

Self-validating workflow for the neutralization and disposal of benzyl azepan-4-ylcarbamate HCl.

Emergency Spill Response

In the event of an accidental spill of the dry powder:

  • Do not use water immediately, as it will create an acidic slurry.

  • Sweep up the solid using non-sparking tools and place it in a compatible container.

  • Treat the collected solid using the neutralization protocol (Phase 2) above before final disposal.

  • Wash the spill area with a dilute sodium bicarbonate solution, followed by soap and water, to ensure no acidic residue remains [1].

References

  • U.S. Environmental Protection Agency (EPA). (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Regulations.gov. Retrieved from [Link]

  • ChemDict. (n.d.). tert-Butyl azepan-4-ylcarbamate. Retrieved from [Link]

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